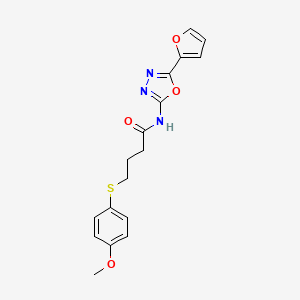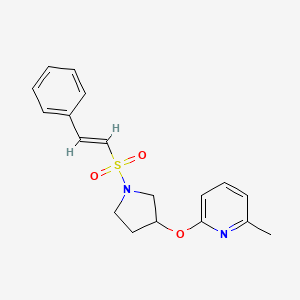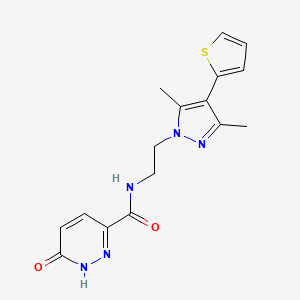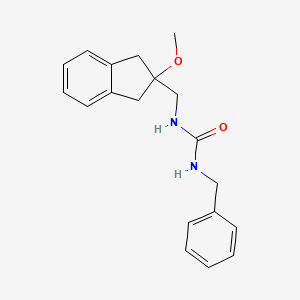
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide, also known as HNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. HNE belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, which share structural similarities with N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide, have been reported to exhibit antiviral activities. Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . The structural features of this compound could be explored for the development of new antiviral agents, particularly targeting RNA and DNA viruses.
Anti-inflammatory Properties
The indole scaffold is known for its anti-inflammatory properties. By modulating key inflammatory pathways, derivatives of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide could potentially serve as therapeutic agents in the treatment of chronic inflammatory diseases .
Anticancer Potential
Indole derivatives have been found to possess anticancer activities. The biochemical mechanism often involves the disruption of cell division and inducing apoptosis in cancer cells. Research into the specific anticancer properties of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide could yield promising results for oncological therapeutics .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives makes them candidates for the treatment of bacterial infections. The compound could be synthesized and tested for its efficacy against a range of pathogenic bacteria, offering a potential new class of antibiotics .
Antitubercular Activity
Substituted benzamide derivatives have shown significant activity against Mycobacterium tuberculosis. Given the structural similarity, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide could be investigated for its potential as an antitubercular agent .
Antidiabetic Applications
Indole derivatives have been associated with antidiabetic effects, suggesting that they may influence insulin secretion or sensitivity. The compound could be studied for its potential to regulate blood glucose levels and manage diabetes .
Antimalarial Properties
The indole nucleus is present in many natural compounds with antimalarial activity. Synthetic derivatives like N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide could be designed to target the malaria parasite, offering a synthetic alternative to natural antimalarial drugs .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. Research into the neuroprotective properties of this compound could lead to the development of new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Propriétés
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2S/c25-22(21-7-3-5-17-4-1-2-6-20(17)21)14-24-23(26)18-10-8-16(9-11-18)19-12-13-27-15-19/h1-13,15,22,25H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXUSLFESIUKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-(thiophen-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2783319.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)

![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)


![5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2783334.png)

![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)



![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)